molecular formula C8H9N3O2 B11253193 N'-(4-nitrophenyl)ethanimidamide CAS No. 112777-78-3

N'-(4-nitrophenyl)ethanimidamide

Cat. No.: B11253193
CAS No.: 112777-78-3
M. Wt: 179.18 g/mol
InChI Key: FTMKJEGLDYVQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Nitrophenyl)ethanimidamide (systematic name: (1Z)-N'-hydroxy-2-(4-nitrophenyl)ethanimidamide) is a nitroaromatic ethanimidamide derivative with the molecular formula C₈H₉N₃O₃ . It is synthesized via the reaction of compound 23 (precursor) with hydroxylamine hydrochloride and sodium bicarbonate in methanol/water, yielding a pale green amorphous solid with a high 93% yield . The 4-nitrophenyl group imparts strong electron-withdrawing properties, influencing its reactivity and applications in pharmaceuticals and materials science.

Properties

CAS No.

112777-78-3

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-(4-nitrophenyl)ethanimidamide

InChI

InChI=1S/C8H9N3O2/c1-6(9)10-7-2-4-8(5-3-7)11(12)13/h2-5H,1H3,(H2,9,10)

InChI Key

FTMKJEGLDYVQPA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)ethanimidamide typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide. The process can be summarized as follows:

    Starting Materials: 4-nitroaniline and N,N-dimethylacetamide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethanimidamide linkage.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(4-nitrophenyl)ethanimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)ethanimidamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-aminophenyl ethanimidamide.

    Substitution: Various substituted ethanimidamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-nitrophenyl)ethanimidamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine

N’-(4-nitrophenyl)ethanimidamide has potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N’-(4-nitrophenyl)ethanimidamide depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the ethanimidamide moiety can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Ethanimidamides

The following table summarizes key ethanimidamide derivatives and their properties:

Compound Name Substituent(s) Molecular Formula Yield (%) Key Properties/Applications References
N'-(4-Nitrophenyl)ethanimidamide 4-Nitrophenyl C₈H₉N₃O₃ 93 High reactivity due to nitro group
N'-(4-Chlorophenyl)ethanimidamide (18) 4-Chlorophenyl C₈H₉ClN₂O₂ 58 Moderate yield; halogen enhances stability
N'-(3-Ethoxy-4-methoxyphenyl)ethanimidamide (35) 3-Ethoxy-4-methoxyphenyl C₁₁H₁₅N₃O₄ 68 Bulky substituents reduce solubility
N,N'-bis(4-Ethoxyphenyl)ethanimidamide 4-Ethoxyphenyl (bis-substituent) C₁₈H₂₁N₃O₂ N/A Local anesthetic (1–3% solutions)
N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Thiomorpholine ring C₇H₁₄N₄OS·2HCl N/A Hydrogen bonding; nucleophilic substitution

Structural and Functional Comparisons

Electronic Effects
  • Nitro vs. Chloro Substituents : The nitro group in this compound provides stronger electron-withdrawing effects compared to the chloro group in compound 18 , enhancing electrophilic reactivity .
  • Alkoxy Groups : Compounds 35 and 36 (3-ethoxy-4-methoxy and 4-ethoxy-3-methoxy substituents) exhibit steric hindrance and reduced solubility, limiting their utility in aqueous reactions .

Physicochemical Properties

  • Solubility : Nitro and chloro derivatives are less soluble in polar solvents compared to ethoxy/methoxy-substituted analogues, which have mixed solubility profiles .
  • Thermal Stability : Bis-aryl derivatives (e.g., ) exhibit higher thermal stability due to extended conjugation and rigid structures .

Biological Activity

N'-(4-Nitrophenyl)ethanimidamide, also known as 4-nitrophenyl ethanimidamide, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will delve into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 194.20 g/mol
  • IUPAC Name : this compound

The presence of the nitrophenyl group is significant for its biological activity, influencing its interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Findings Reference
Study 1AntimicrobialInhibited growth of E. coli and S. aureus at concentrations of 50 µg/mL and 100 µg/mL
Study 2Enzyme InhibitionShowed significant inhibition of urease activity with an IC50 value of 25 µM
Study 3Antioxidant ActivityDemonstrated a DPPH radical scavenging activity of 70% at 100 µg/mL
Study 4Cytotoxic EffectsInduced apoptosis in cancer cell lines with an IC50 value of 30 µM

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound was tested using standard disk diffusion methods and exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its cytotoxic effects.

Research Findings

  • Pharmacological Potential : The compound's ability to inhibit urease suggests potential applications in treating conditions associated with elevated urea levels, such as kidney diseases.
  • Synergistic Effects : Combination studies with other known antimicrobial agents indicated that this compound could enhance their efficacy, potentially allowing for lower dosages and reduced side effects.
  • Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits significant biological activity, it also requires careful assessment regarding its safety profile in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.